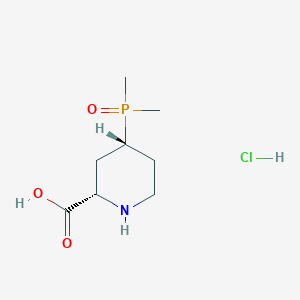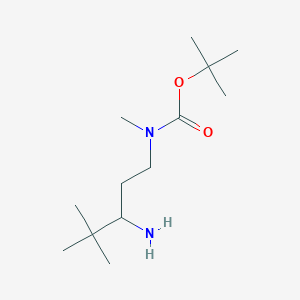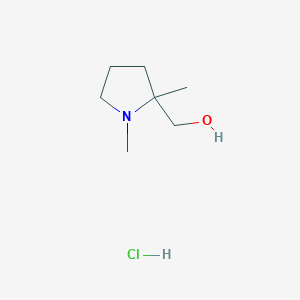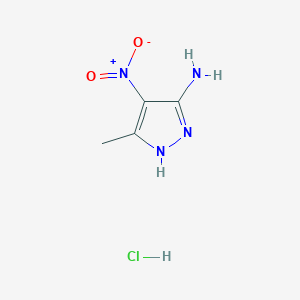
rac-(2R,4S)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(2R,4S)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid hydrochloride: is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a dimethylphosphoryl group and a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,4S)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Dimethylphosphoryl Group: This step involves the phosphorylation of the piperidine ring using dimethylphosphoryl chloride under controlled conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(2R,4S)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the dimethylphosphoryl group.
Wissenschaftliche Forschungsanwendungen
rac-(2R,4S)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of rac-(2R,4S)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecules. The specific pathways involved depend on the biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rac-(2R,4S)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid
- rac-(2R,4S)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid methyl ester
- rac-(2R,4S)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid ethyl ester
Uniqueness
rac-(2R,4S)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid hydrochloride is unique due to its specific combination of functional groups and its chiral nature. The hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its free acid or ester counterparts.
Eigenschaften
Molekularformel |
C8H17ClNO3P |
|---|---|
Molekulargewicht |
241.65 g/mol |
IUPAC-Name |
(2S,4R)-4-dimethylphosphorylpiperidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H16NO3P.ClH/c1-13(2,12)6-3-4-9-7(5-6)8(10)11;/h6-7,9H,3-5H2,1-2H3,(H,10,11);1H/t6-,7+;/m1./s1 |
InChI-Schlüssel |
UBVPZRZTVONOFQ-HHQFNNIRSA-N |
Isomerische SMILES |
CP(=O)(C)[C@@H]1CCN[C@@H](C1)C(=O)O.Cl |
Kanonische SMILES |
CP(=O)(C)C1CCNC(C1)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-methylpropoxy)propanoic acid](/img/structure/B13505117.png)



![(2R)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid](/img/structure/B13505144.png)


![1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)ethan-1-one hydrochloride](/img/structure/B13505170.png)
![(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol](/img/structure/B13505173.png)



